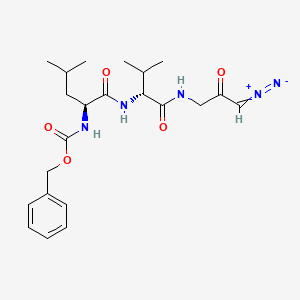

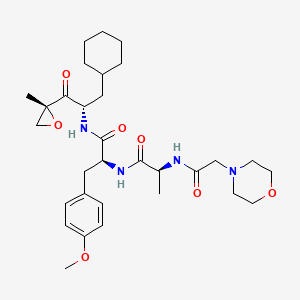

Z-L(D-Val)G-CHN2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-L(D-Val)G-CHN2 es un derivado tripéptido que actúa como un inhibidor irreversible y permeable a las células de la proteinasa de cisteína. Este compuesto emula un segmento del centro de unión a la proteinasa de cisteína humana y demuestra actividad antiviral selectiva. Es particularmente eficaz contra el virus del herpes simple (VHS) y ha demostrado eficacia en la inhibición de la replicación del SARS-CoV-2 al dirigirse a la proteasa 3CL del SARS-CoV-2 .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Z-L(D-Val)G-CHN2 implica el acoplamiento de aminoácidos protegidos seguido de desprotección y formación de diazometilcetona. La ruta sintética general incluye:

Protección de aminoácidos: Los aminoácidos se protegen utilizando grupos protectores adecuados para evitar reacciones no deseadas.

Reacción de acoplamiento: Los aminoácidos protegidos se acoplan utilizando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de una base como N-metilmorfolina (NMM).

Desprotección: Los grupos protectores se eliminan en condiciones ácidas o básicas para obtener el tripéptido deseado.

Formación de diazometilcetona: El tripéptido se convierte entonces en el derivado de diazometilcetona utilizando diazometano u otros reactivos adecuados

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar un alto rendimiento y pureza. Se utilizan técnicas como la cromatografía líquida de alto rendimiento preparativa (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

Z-L(D-Val)G-CHN2 sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden modificar los grupos funcionales del compuesto.

Reactivos y condiciones comunes

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄) en condiciones controladas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en presencia de bases o ácidos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Z-L(D-Val)G-CHN2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la proteinasa de cisteína y la cinética enzimática.

Biología: Se utiliza en biología celular para investigar las funciones y vías de las proteinasas.

Medicina: Se explora por sus propiedades antivirales, en particular contra el virus del herpes simple y el SARS-CoV-2.

Industria: Se utiliza en el desarrollo de fármacos antivirales y agentes terapéuticos

Mecanismo De Acción

Z-L(D-Val)G-CHN2 ejerce sus efectos inhibiendo irreversiblemente la proteinasa de cisteína. Imita un segmento del centro de unión a la proteinasa de cisteína humana, lo que le permite unirse al sitio activo de la enzima. Esta unión evita que la enzima catalice su sustrato, inhibiendo así su actividad. El compuesto se dirige específicamente a la proteasa 3CL del SARS-CoV-2, bloqueando la replicación del virus .

Comparación Con Compuestos Similares

Compuestos similares

Z-LVG-CHN2: Una isoforma de Z-L(D-Val)G-CHN2 con propiedades inhibitorias similares contra la proteinasa de cisteína.

Benciloxocarbonil-Leu-Leu-Tyr diazometilcetona: Otro derivado tripéptido con efectos inhibitorios sobre la proteinasa de cisteína

Singularidad

This compound es único debido a su actividad antiviral selectiva contra el virus del herpes simple y su eficacia en la inhibición de la replicación del SARS-CoV-2. Sus propiedades de inhibición irreversible y permeable a las células lo convierten en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .

Propiedades

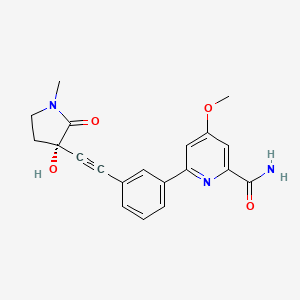

Fórmula molecular |

C22H31N5O5 |

|---|---|

Peso molecular |

445.5 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2R)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19+/m0/s1 |

Clave InChI |

KRMMQWXJLDORCJ-RBUKOAKNSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

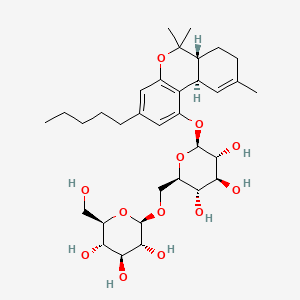

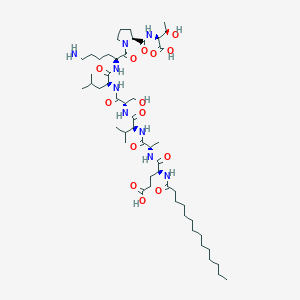

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)

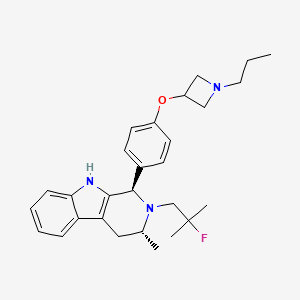

![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)

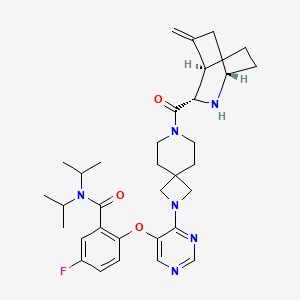

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

![(Z)-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10861046.png)